molecular formula C13H10ClN3OS B2813171 N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-27-2

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2813171
CAS No.: 478066-27-2
M. Wt: 291.75
InChI Key: XCXIQHDCFZPHJQ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is an imidazothiazole derivative . Imidazothiazole derivatives have been studied for many years due to their synthetic diversity and therapeutic importance .


Synthesis Analysis

Imidazothiazole derivatives have been synthesized from various starting materials. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The yield could not be significantly improved by extending the reaction time or increasing the reaction temperature .


Molecular Structure Analysis

The molecular structures of imidazothiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .


Chemical Reactions Analysis

Imidazothiazole derivatives have been synthesized through various chemical reactions. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized in order to investigate anti-inflammatory and analgesic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazothiazole derivatives were characterized by FT-IR, 1H-NMR, 13C-NMR and ESI–MS spectrometry .

Scientific Research Applications

Synthesis and Biological Potential

  • Antimicrobial Activities

    Research has demonstrated that derivatives of the compound , specifically synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, exhibit significant antimicrobial activities. These derivatives have shown considerable inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).

  • Ring Transformation and Structural Elucidation

    Investigations into the reactivity of similar compounds have led to the discovery of new ring systems and the elucidation of reaction products through spectroscopic and crystal structure analysis. Such studies contribute to the understanding of the chemical behavior and structural properties of these compounds (Andreani et al., 1997).

  • Synthetic Pathways and New Derivatives

    Research focused on synthesizing new functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines showcases the compound's role in creating novel biological agents. This includes the development of primary and secondary amide derivatives with potential biological applications, demonstrating the compound’s versatility as a precursor in synthetic chemistry (Peterlin-Mašič et al., 2000).

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-8-11(17-6-7-19-13(17)15-8)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXIQHDCFZPHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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